molecular formula C23H29N3O3S B306640 N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHYLPHENYL)BENZENESULFONAMIDE

N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHYLPHENYL)BENZENESULFONAMIDE

Cat. No.: B306640
M. Wt: 427.6 g/mol
InChI Key: ASFCNSARPCXIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHYLPHENYL)BENZENESULFONAMIDE is a complex organic compound with the molecular formula C23H29N3O3S and a molecular weight of 427.55966 g/mol . This compound is characterized by its unique structure, which includes a cyclooctylidenehydrazino group, an oxoethyl group, and a methylphenylbenzenesulfonamide moiety.

Preparation Methods

The synthesis of N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHYLPHENYL)BENZENESULFONAMIDE involves multiple steps, typically starting with the preparation of the cyclooctylidenehydrazino intermediate. This intermediate is then reacted with an oxoethyl group under controlled conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHYLPHENYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHYLPHENYL)BENZENESULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHYLPHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[(N'-CYCLOOCTYLIDENEHYDRAZINECARBONYL)METHYL]-N-(4-METHYLPHENYL)BENZENESULFONAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H29N3O3S

Molecular Weight

427.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-(cyclooctylideneamino)acetamide

InChI

InChI=1S/C23H29N3O3S/c1-19-14-16-21(17-15-19)26(30(28,29)22-12-8-5-9-13-22)18-23(27)25-24-20-10-6-3-2-4-7-11-20/h5,8-9,12-17H,2-4,6-7,10-11,18H2,1H3,(H,25,27)

InChI Key

ASFCNSARPCXIHU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=C2CCCCCCC2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=C2CCCCCCC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.